molecular formula C13H19Cl2N3O2 B1523444 3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride CAS No. 1333875-88-9

3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride

Cat. No.: B1523444
CAS No.: 1333875-88-9
M. Wt: 320.21 g/mol
InChI Key: KNISFRAONFMSRR-UHFFFAOYSA-N
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Description

3-(1H-1,3-Benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its benzodiazole core, which is a fused benzene and diazole ring, and its propylamino and propanoic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,3-Benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride typically involves multiple steps, starting with the formation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to increase yield and purity. The final product is then converted to its dihydrochloride salt form to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: The benzodiazole core can be reduced to form different derivatives.

  • Substitution: The propylamino group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution reactions often use nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation can yield carboxylic acids or their derivatives.

  • Reduction can produce amines or other reduced forms of the benzodiazole core.

  • Substitution reactions can lead to the formation of various substituted benzodiazoles.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs.

  • Medicine: It has potential therapeutic applications, such as in the treatment of various diseases.

  • Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 3-(1H-1,3-Benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-(1H-1,3-Benzodiazol-1-yl)propanoic acid: Similar core structure but lacks the propylamino group.

  • 2-(Propylamino)propanoic acid: Similar functional groups but lacks the benzodiazole core.

Uniqueness: The uniqueness of 3-(1H-1,3-Benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride lies in its combination of the benzodiazole core and the propylamino and propanoic acid functional groups, which confer specific chemical and biological properties not found in similar compounds.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

Properties

IUPAC Name

3-(benzimidazol-1-yl)-2-(propylamino)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.2ClH/c1-2-7-14-11(13(17)18)8-16-9-15-10-5-3-4-6-12(10)16;;/h3-6,9,11,14H,2,7-8H2,1H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNISFRAONFMSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(CN1C=NC2=CC=CC=C21)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride
Reactant of Route 2
3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride
Reactant of Route 4
3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride
Reactant of Route 5
3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride
Reactant of Route 6
3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride

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